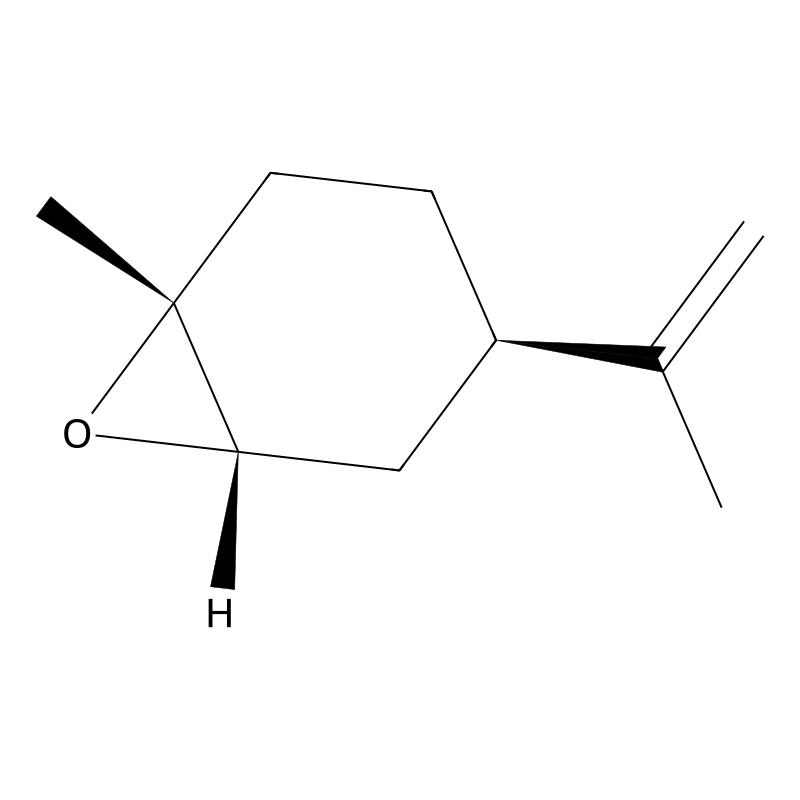

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

The compound (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane, also known as cis-limonene oxide, has the molecular formula C10H16O and a molecular weight of approximately 152.23 g/mol. This bicyclic compound features a unique oxabicyclo structure, which includes an oxygen atom in its ring system, contributing to its distinctive reactivity and biological properties. It is a stereoisomer of limonene oxide and is characterized by its fresh citrus aroma, making it significant in the flavor and fragrance industries .

Here are some potential areas of scientific research for this compound:

- Organic synthesis: Due to its unique structure and functional groups, (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane can serve as a valuable building block for the synthesis of more complex organic molecules [Source: MuseChem, ]. This includes the potential development of novel drugs, catalysts, and other functional materials.

- Medicinal chemistry: The presence of the propenyl group and the bicyclic ring system suggests potential for this compound to interact with biological targets. Researchers might explore its activity in various bioassays to evaluate its potential as a lead compound for drug discovery [Source: PubChem, ].

- Material science: The specific configuration of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane might lead to interesting physical properties such as chirality, or the ability to rotate light in a specific direction. This property could be valuable in the development of new materials with specific functionalities, although further research is needed in this area.

The chemical behavior of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane is primarily influenced by its epoxide functional group. Key reactions include:

- Nucleophilic Ring Opening: The epoxide can undergo nucleophilic attack, leading to the formation of diols or other derivatives.

- Hydrolysis: In the presence of water, this compound can be hydrolyzed to yield alcohols.

- Rearrangement Reactions: Under certain conditions, the compound may rearrange to form different stereoisomers or related compounds.

These reactions are crucial for its applications in organic synthesis and industrial processes .

Research indicates that (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential use as a natural preservative.

- Insecticidal Activity: The compound displays insecticidal properties, making it useful in pest control formulations.

- Flavoring Agent: Its pleasant citrus scent makes it a popular choice in food flavoring and fragrance applications.

These activities highlight its versatility in both health-related and industrial applications .

Several methods have been developed for synthesizing (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane:

- Epoxidation of Limonene: The most common method involves the epoxidation of limonene using peracids or other oxidizing agents.

- Cyclization Reactions: Starting from simpler precursors, cyclization can be induced to form the bicyclic structure with subsequent functionalization.

- Biotransformation: Enzymatic methods using specific microorganisms can also yield this compound with high stereoselectivity.

These methods vary in efficiency and yield depending on the specific conditions employed .

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane finds applications in various fields:

- Food Industry: Used as a flavoring agent due to its citrus aroma.

- Cosmetics and Fragrances: Incorporated into perfumes and personal care products for its pleasant scent.

- Pharmaceuticals: Investigated for potential antimicrobial and insecticidal properties.

Its diverse applications make it a valuable compound in both consumer products and industrial formulations .

Studies on the interactions of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane with biological systems have revealed insights into its pharmacological potential:

- Synergistic Effects: When combined with other natural compounds, it may enhance antimicrobial activity.

- Metabolic Pathways: Research is ongoing to understand how this compound is metabolized within organisms and its impact on health.

These studies are crucial for evaluating safety and efficacy in various applications .

Several compounds share structural similarities with (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | Stereoisomer | Different stereochemistry affecting reactivity |

| Limonene | Monoterpene | Precursor to oxides like limonene oxide |

| trans-Limonene oxide | Stereoisomer | Exhibits different biological activities |

| 3-Carene | Monoterpene | Distinct aroma profile and uses |

The uniqueness of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane lies in its specific stereochemical configuration that influences both its chemical reactivity and biological activity compared to these similar compounds .

The compound (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane, commonly known as cis-limonene oxide, represents a significant target molecule in synthetic organic chemistry due to its unique oxabicyclic structure and stereochemical complexity [1]. This bicyclic epoxide, with molecular formula C₁₀H₁₆O and molecular weight 152.23 g/mol, is formed through the epoxidation of limonene at the endocyclic double bond [1]. The synthesis of this stereoisomer requires careful control of reaction conditions to achieve the desired (1R,4R,6S) configuration while minimizing formation of other diastereomers [14].

Traditional Epoxidation Techniques

Traditional epoxidation methodologies for the synthesis of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane primarily rely on peracid-mediated oxidation reactions [13]. The most extensively studied approach involves the use of meta-chloroperbenzoic acid, which provides high selectivity for the endocyclic double bond of limonene [13]. This reaction proceeds through a concerted mechanism where the peracid transfers oxygen to the alkene in a stereospecific manner, preserving the configuration of the starting material [13].

Peroxyacetic acid generated in situ represents another traditional approach that has been optimized for monoterpene epoxidation [7]. This methodology involves the reaction of hydrogen peroxide with acetic acid to form peroxyacetic acid, which subsequently epoxidizes the limonene substrate [7]. The reaction conditions typically require temperatures between 20-60°C and reaction times of 4-6 hours to achieve moderate yields of 60-75% [7].

Perbenzoic acid systems have also been employed for the stereoselective epoxidation of limonene [12]. Quantum chemical studies using density functional theory have demonstrated that epoxidation with perbenzoic acid occurs preferentially at the cyclic double bond, characterized by the lowest activation barrier [12]. The activation energies for different reaction pathways have been calculated, showing that the endocyclic epoxidation is thermodynamically favored [12].

Table 1: Traditional Epoxidation Techniques for Limonene

| Epoxidation Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Selectivity | Environmental Impact |

|---|---|---|---|---|---|

| meta-Chloroperbenzoic acid | 75-90 | 20-25 | 2-8 | High | High (chlorinated waste) |

| Peroxyacetic acid (in situ) | 60-75 | 20-60 | 4-6 | Moderate | Moderate |

| Perbenzoic acid | 70-85 | 0-25 | 3-10 | High | Moderate |

| Trifluoroperacetic acid | 80-95 | 0-20 | 1-4 | Very High | High (fluorinated) |

| Peracetic acid (commercial) | 65-80 | 40-70 | 6-24 | Moderate | Low |

The mechanistic understanding of traditional epoxidation has been enhanced through computational studies that reveal the transition state geometries and energy barriers [12]. These investigations demonstrate that the regioselectivity toward the endocyclic double bond results from stabilization effects and steric factors that favor formation of the (1R,4R,6S) configuration [12].

Catalytic Epoxidation with Heterogeneous/Homogeneous Systems

Catalytic epoxidation systems have emerged as sophisticated alternatives to traditional peracid methods, offering enhanced selectivity and improved environmental profiles [6] [16]. Heterogeneous catalytic systems utilizing tungsten-based polyoxometalates have demonstrated exceptional performance for the synthesis of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane [6]. These systems achieve approximately 95% conversion of hydrogen peroxide with 100% selectivity to the desired epoxide within 15 minutes at 323 K [6] [40].

The tungsten-based catalytic system operates through the formation of polytungstophosphate active species {PO₄[WO(O₂)₂]₄}³⁻ that shuttle between aqueous and organic phases via phase transfer catalysts [42]. The kinetic studies reveal first-order dependence on limonene concentration and fractional order (approximately 0.5) with respect to hydrogen peroxide, indicating a complex mechanistic pathway [42]. The activation energy for this catalytic epoxidation has been determined to be approximately 36 kJ mol⁻¹ [40] [42].

Titanium silicate catalysts, particularly TS-1 and mesoporous variants such as SBA-15 supported titanium species, have shown significant activity for monoterpene epoxidation [20] [21]. These single-site heterogeneous catalysts feature isolated tetrahedral titanium centers that activate hydrogen peroxide or alkyl hydroperoxides for oxygen transfer [20]. The titanium silsesquioxane complexes demonstrate turnover frequencies of 500-1500 h⁻¹ for cyclohexene epoxidation, indicating high catalytic activity [20].

Magnesium oxide has been evaluated as a highly selective heterogeneous catalyst for limonene epoxidation using the Payne reaction system [16]. This system achieves maximum yields of 80% for monoepoxide and 96% for diepoxide formation at 323 K within 30 minutes and 2 hours, respectively [16]. The heterogeneous nature of the catalyst allows for efficient recovery and reuse in consecutive reaction cycles [16].

Table 2: Heterogeneous Catalytic Epoxidation Systems

| Catalyst System | Oxidant | Temperature (K) | Conversion (%) | Selectivity (%) | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|

| Tungsten-based polyoxometalate | H₂O₂ | 323 | 95 | 100 | 36 |

| Titanium silicate (TS-1) | H₂O₂ | 333-353 | 80-90 | 85-95 | 45-60 |

| Magnesium oxide | H₂O₂ | 323 | 80 | 96 | 52.28 |

| Jacobsen-type catalyst | Dimethyldioxirane | 298 | 85-90 | 80-90 | N/A |

| Zeolite Y-based catalyst | H₂O₂ | 383 | 94 | 97 | N/A |

| Iron/Copper MCM-41 | TBHP | 383-413 | 70-85 | 75-85 | 76 |

Homogeneous catalytic systems offer distinct advantages in terms of uniform active site distribution and precise control over stereochemistry [14]. Enzymatic catalysis using oat peroxygenase has demonstrated remarkable stereospecificity for limonene epoxidation, providing different products depending on the chirality of the starting substrate [14]. This biocatalytic system produces trans-1,2-epoxide from R-limonene and cis-1,2-epoxide from S-limonene as single diastereomers [14].

Methyltrioxorhenium catalytic systems in ionic liquid media represent another homogeneous approach that combines high activity with recyclability [10]. These systems utilize the unique properties of ionic liquids to stabilize the rhenium catalyst while facilitating product separation [10]. The reaction proceeds under mild conditions with hydrogen peroxide as the terminal oxidant [10].

Table 3: Homogeneous Catalytic Epoxidation Systems

| Catalyst | Oxidant/Co-reagent | Reaction Conditions | Yield (%) | Stereoselectivity | Recyclability |

|---|---|---|---|---|---|

| Methyltrioxorhenium | H₂O₂ | Ionic liquid medium, 60°C | 85-92 | Moderate | Limited |

| Oat peroxygenase | H₂O₂ | Aqueous, pH 7, 25°C | 90-95 | Excellent | Excellent |

| Manganese oxide nanoparticles | H₂O (electrochemical) | Room temperature, 1V | 70-80 | Low | Good |

| Sodium tungstate/phosphonic acid | H₂O₂ (30%) | Solvent-free, 60°C | 85-90 | Moderate | Moderate |

| Lipase-catalyzed system | H₂O₂/octanoic acid | Toluene, microwave, 60°C | 61-67 | Good | Good |

Kinetic Resolution and Diastereomer Separation Strategies

The synthesis of enantiomerically pure (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane requires sophisticated separation strategies due to the formation of multiple stereoisomers during epoxidation reactions [24] [27]. Kinetic resolution represents a powerful approach for obtaining enantiopure materials from racemic mixtures through differential reaction rates of enantiomers with chiral catalysts or reagents [25].

Enzymatic kinetic resolution has emerged as a highly effective method for separating enantiomeric epoxides [27]. The hydrolytic kinetic resolution using salen-cobalt complexes demonstrates exceptional selectivity factors greater than 100 for terminal epoxides [27]. This process relies on the differential rates of hydrolysis between enantiomers, allowing for the recovery of unreacted epoxide with high enantiomeric excess [27].

Chemical kinetic resolution using heterocyclic nucleophiles such as pyrazole and triazole provides an alternative approach for diastereomer separation [24]. This methodology exploits the differential reactivity of cis and trans diastereomers toward nucleophilic ring-opening reactions [24]. Treatment of a 1:1 mixture of limonene oxide diastereomers with 0.15 equivalents of pyrazole and 30 equivalents of water at 373 K for 6 hours affords trans-limonene oxide in 77% yield with greater than 98% purity [24].

Limonene-1,2-epoxide hydrolase from Rhodococcus erythropolis represents a specialized enzymatic system that catalyzes enantioconvergent hydrolysis of epoxide substrates [28]. This enzyme demonstrates unique structural features and mechanistic properties that distinguish it from conventional epoxide hydrolases [28]. The hydrolysis proceeds through a concerted mechanism involving simultaneous nucleophilic attack by water and protonation of the epoxide oxygen [28].

Table 4: Kinetic Resolution and Diastereomer Separation Strategies

| Method | Target Compound | Typical Yield (%) | Enantiomeric Excess (%) | Selectivity Factor | Scale Applicability |

|---|---|---|---|---|---|

| Enzymatic kinetic resolution | Enantiopure epoxides | 45-50 (per enantiomer) | >95 | >100 | Laboratory to pilot |

| Chemical kinetic resolution (pyrazole) | cis/trans diastereomers | 73-77 | N/A (diastereomers) | 15-20 | Laboratory to industrial |

| Crystallization-based separation | Diastereomeric pairs | 40-60 | 80-95 | 5-15 | Industrial |

| Chiral HPLC separation | Enantiomeric mixtures | 95+ (analytical) | >99 | >50 | Analytical |

| Supercritical fluid extraction | Enantiomeric acids | 60-80 | 85-95 | 10-25 | Pilot to industrial |

| Distillation separation | Volatile epoxides | 70-85 | N/A | 2-5 | Industrial |

Chromatographic separation methods, particularly chiral high-performance liquid chromatography, provide analytical and preparative capabilities for enantiomer analysis [29]. These methods utilize chiral stationary phases, commonly based on cyclodextrin derivatives or chiral selector systems, to achieve baseline separation of enantiomers [29]. The development of chiral supercritical fluid chromatography has expanded the scope of enantioselective separations while reducing solvent consumption [29].

Green Synthesis Approaches: Microemulsion and Solvent-Free Methods

Green synthesis methodologies for (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane have gained significant attention due to environmental considerations and sustainability requirements [32] [36]. Microemulsion systems utilizing dimethyldioxirane generated in situ represent a particularly innovative approach that eliminates the need for organic solvents [32] [34].

The microemulsion epoxidation system employs cetyltrimethylammonium surfactants to form stable microemulsions above their critical micellar concentrations [32] [34]. Cetyltrimethylammonium hydrosulfate demonstrates superior performance due to its lower critical micellar concentration compared to bromide and chloride analogs [32]. This system achieves oxygen efficiency of 60-70% compared to only 5% in conventional stepwise dimethyldioxirane epoxidation [32] [34].

Solvent-free epoxidation methodologies have been developed to eliminate volatile organic compounds while maintaining high catalytic efficiency [6] [36] [38]. The tungsten-based polyoxometalate system operates effectively under solvent-free conditions at 323 K, achieving 95% hydrogen peroxide conversion and 100% selectivity to the epoxide product [6]. The reaction mixture is saturated with sodium sulfate to prevent epoxide hydrolysis, and acid concentrations below 0.04 M are maintained to ensure selectivity [6].

Flow microreactor technology has emerged as a sustainable platform for continuous epoxidation processes [36]. These systems utilize static mixing channels in commercial microreactors to enable safe epoxidation of monoterpenes with aqueous hydrogen peroxide [36]. The continuous flow operation allows for precise control of residence time and temperature while facilitating heat removal from the exothermic epoxidation reaction [36].

Table 5: Green Synthesis Approaches for Epoxidation

| Green Method | Oxidant | Solvent System | Oxygen Efficiency (%) | Environmental Benefit | Scale-up Potential |

|---|---|---|---|---|---|

| Microemulsion (DMDO/CTAHS) | Dimethyldioxirane (in situ) | Aqueous microemulsion | 60-70 | No organic solvent | High |

| Microemulsion (DMDO/CTAB) | Dimethyldioxirane (in situ) | Aqueous microemulsion | 60-70 | No organic solvent | High |

| Solvent-free tungsten catalyst | H₂O₂ (30%) | Solvent-free | 95 | No halogenated waste | Very High |

| Flow microreactor system | H₂O₂ | Solvent-free continuous | 85-90 | Continuous process | Very High |

| Electrochemical epoxidation | H₂O (electrochemical) | Aqueous | 30 | No CO₂ emission | Medium |

| Biocatalytic epoxidation | H₂O₂ | Aqueous buffer | 75-85 | Biodegradable catalyst | Medium |

Electrochemical epoxidation represents a cutting-edge approach that eliminates carbon dioxide emissions while operating at room temperature and atmospheric pressure [39]. This method utilizes manganese oxide nanoparticles as catalysts for both water splitting and oxygen incorporation into olefins [39]. The process requires only 1 volt of electricity and generates hydrogen gas as a valuable byproduct [39].

Biocatalytic epoxidation using lipase-catalyzed systems provides an environmentally benign alternative that operates under mild conditions [31]. The chemoenzymatic approach involves in situ generation of peroxyoctanoic acid from octanoic acid and hydrogen peroxide, followed by epoxidation of limonene [31]. Optimization studies have identified toluene as the preferred solvent, with maximum conversion of 66.8% achieved at 323 K using microwave irradiation [31].

The epoxide functionality within (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane, commonly known as limonene oxide, represents a highly strained three-membered ring system that exhibits exceptional reactivity toward both nucleophilic and electrophilic species [1] [2]. The substantial ring strain, approximating 13 kilocalories per mole, provides the thermodynamic driving force for ring-opening reactions, making the compound amenable to diverse functionalization strategies [3] [4].

Nucleophilic Ring-Opening Mechanisms

Under basic conditions, nucleophilic attack proceeds through a classical substitution nucleophilic bimolecular mechanism, wherein strong nucleophiles attack the less sterically hindered carbon atom of the epoxide ring [1] [2] [5]. This regioselectivity pattern ensures preferential formation of secondary alcohols rather than tertiary alcohols, consistent with the mechanistic requirements of backside attack characteristic of substitution nucleophilic bimolecular processes [6] [7].

Hydroxide ion represents one of the most fundamental nucleophiles for epoxide ring opening, generating vicinal diols through hydrolytic cleavage [5] [3]. The reaction proceeds efficiently at elevated temperatures, typically ranging from 25 to 100 degrees Celsius, with the bicyclic structure remaining intact throughout the transformation. Sodium alkoxides demonstrate similar reactivity patterns, yielding alkoxy alcohols with retention of the oxabicyclic framework [2] [6].

Organometallic nucleophiles, particularly Grignard reagents and organolithium compounds, exhibit enhanced reactivity toward the strained epoxide system [2] [5]. These reagents facilitate carbon-carbon bond formation while simultaneously opening the three-membered ring, providing access to complex alcohol derivatives with extended carbon frameworks. The reaction conditions are notably mild, typically proceeding at temperatures between 0 and 50 degrees Celsius [1] [2].

Hydride sources, including lithium aluminum hydride, represent powerful reducing nucleophiles that convert the epoxide functionality into primary or secondary alcohols depending on the regioselectivity of attack [6] [5]. The bicyclic structure directs the hydride delivery to the less substituted carbon, consistent with substitution nucleophilic bimolecular requirements [2] [7].

Amine Nucleophiles and Bioactive Transformations

Primary amines constitute particularly significant nucleophiles due to their relevance in biological systems and pharmaceutical applications [8] [9]. The aminolysis of limonene oxide proceeds through nucleophilic attack at the less hindered carbon, generating beta-amino alcohols with potential biological activity [9] [10]. Recent studies have demonstrated that water can serve as an effective catalyst for these transformations, facilitating the nucleophilic attack through hydrogen bonding interactions [9].

Morpholine represents a specialized cyclic amine nucleophile that exhibits unique reactivity patterns toward epoxides [11]. Under conventional bulk conditions, ring opening with morpholine requires elevated temperatures of 60 to 70 degrees Celsius and extended reaction times [11]. However, microdroplet environments have been shown to dramatically accelerate this transformation, enabling product formation within milliseconds at room temperature through enhanced mass transfer and surface effects [11].

Computational studies have revealed that the formation of beta-amino alcohols from limonene oxide proceeds through transition states stabilized by multiple water molecules [9]. Density functional theory calculations confirm the crucial role of water molecules in facilitating nucleophilic attack and stabilizing the developing charges during the ring-opening process [9].

Electrophilic Ring-Opening Pathways

Under acidic conditions, the reaction mechanism shifts toward electrophilic activation of the epoxide oxygen, followed by nucleophilic attack at the more substituted carbon center [6] [7] [3]. This mechanistic change results in reversed regioselectivity compared to basic conditions, with attack occurring preferentially at the tertiary carbon position [6] [7].

Hydrogen halides exemplify this electrophilic activation pathway, generating halohydrins through protonation of the epoxide oxygen followed by halide attack [6] [3]. The reaction proceeds through a mechanism exhibiting both substitution nucleophilic unimolecular and substitution nucleophilic bimolecular character, depending on the substrate substitution pattern and reaction conditions [7] [3].

Water and alcohols can also function as nucleophiles under acidic conditions, producing diols and ether alcohols respectively [6] [7]. The acidic environment activates the epoxide toward nucleophilic attack while simultaneously increasing the electrophilicity of the carbon centers [3].

Advanced Nucleophilic Systems

Specialized nucleophiles including sodium azide and potassium thiocyanate have demonstrated utility in functionalizing the oxabicyclic framework [8] [5]. These reactions often benefit from phase transfer catalysis to enhance the nucleophilicity of the anionic species and improve reaction rates [5]. The resulting azido alcohols and thiocyanato alcohols represent valuable synthetic intermediates for further functionalization.

Enzymatic systems, particularly limonene epoxide hydrolases, have been investigated for their ability to catalyze ring opening with various nucleophiles [8]. While these enzymes typically exhibit high selectivity for hydrolytic ring opening, recent studies have explored their potential for non-hydrolytic transformations with alternative nucleophiles under modified reaction conditions [8].

Crosslinking Mechanisms in Polymerization Reactions

The epoxide functionality within (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane provides exceptional opportunities for crosslinking in polymerization reactions, enabling the formation of complex three-dimensional networks with tailored mechanical and thermal properties [12] [13] [14]. The strained three-membered ring readily participates in both chain-growth and step-growth polymerization mechanisms, depending on the specific catalytic conditions employed [13] [15].

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization represents a controlled polymerization technique wherein alkoxide anions initiate epoxide ring opening through nucleophilic attack [13] [15]. The mechanism proceeds through sequential addition of epoxide monomers to growing alkoxide chain ends, maintaining living polymerization characteristics under appropriate conditions [13] [15].

Recent mechanochemical studies have demonstrated that solid-state anionic ring-opening polymerization can be achieved through ball milling techniques [15]. The mechanical energy input facilitates the polymerization of solid epoxide monomers, resulting in controlled molecular weights and narrow dispersities [15]. Importantly, the propagation rate constants for mechanochemical polymerization exceed those observed for conventional solution-based processes, indicating significant acceleration through mechanical activation [15].

The molecular weight control in anionic systems depends critically on the initiator-to-monomer ratio, while the incorporation of chain transfer agents enables the synthesis of telechelic polymers with defined end groups [16] [13]. Various chain transfer agents, including water, polyalcohols, acids, and diamines, have been successfully employed to modify polymer architecture while maintaining narrow molecular weight distributions [16].

Cationic Ring-Opening Polymerization

Cationic polymerization mechanisms involve Lewis acid activation of the epoxide oxygen, facilitating nucleophilic attack by growing polymer chains [13] [17]. Common initiators include boron trifluoride complexes, aluminum chloride, and various metal triflates, which coordinate to the epoxide oxygen and activate the ring toward opening [13] [18].

The cationic mechanism enables the synthesis of highly crosslinked networks through branching reactions [13] [17]. These systems exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications including adhesives and composite materials [12] [13].

Concurrent cationic vinyl addition and ring-opening copolymerization represents an advanced approach wherein oxirane monomers undergo crossover reactions with vinyl ethers [17] [18]. The key to efficient crossover reactions lies in the smooth transformation of oxirane-derived oxonium ions into ring-opened carbocations, which subsequently react with vinyl monomers [17] [18].

Chain Extension Mechanisms

Epoxy-based chain extenders function through reactive coupling of polymer chains bearing terminal hydroxyl or carboxyl groups [19] [20]. The epoxide functionality reacts with these terminal groups in the molten state, significantly increasing molecular weight and introducing branching points [19] [20].

Studies on polylactic acid modification demonstrate that epoxy chain extenders can increase weight-average molecular weight by over 40 percent when used at concentrations of 1.2 weight percent [19]. The formation of branched structures disrupts polymer chain regularity, reducing crystallization capacity while improving mechanical properties through micro-crosslinking [19] [20].

The chain extension mechanism involves nucleophilic attack of terminal hydroxyl groups on epoxide carbons, followed by proton transfer to generate new hydroxyl functionalities capable of further reaction [19] [20]. This process continues until gelation occurs, resulting in crosslinked network formation [19].

Radical-Mediated Crosslinking

Free radical mechanisms provide alternative pathways for epoxide-based crosslinking, particularly when combined with radical polymerization systems [21] [22]. Peroxide initiators generate radical species that can abstract hydrogen atoms from the bicyclic framework or induce ring opening through radical attack at carbon centers [23] [24].

Recent investigations of radical-induced epoxide ring opening have revealed unique reactivity patterns involving carbon-carbon bond scission rather than the conventional carbon-oxygen bond cleavage [23]. Amine radical cations, generated through oxidative conditions, react with epoxides through three-center, three-electron transition states, leading to novel fragmentation products [23].

Titanocene(III) and zirconocene complexes represent specialized radical systems for epoxide ring opening [24] [25]. These metallocenes facilitate homolytic carbon-oxygen bond cleavage, generating nucleophilic carbon radicals that undergo subsequent functionalization reactions [24] [25]. The use of zirconocene systems enables reversed regioselectivity compared to conventional nucleophilic ring opening, preferentially generating more substituted alcohols [24].

Thermal and Photochemical Crosslinking

Thermal activation provides a solvent-free approach to epoxide crosslinking, particularly relevant for industrial applications requiring high-temperature processing [12] [14]. The elevated temperatures facilitate epoxide ring opening through both ionic and radical mechanisms, depending on the specific additives present [12] [14].

Ultraviolet-initiated crosslinking combines the advantages of room temperature processing with spatial control over the crosslinking reaction [22] [26]. Photoinitiators generate radical species upon light exposure, initiating crosslinking reactions that can be precisely controlled through mask techniques or focused radiation [22] [26].

Carbon Dioxide Incorporation for Carbonate Formation

The cycloaddition of carbon dioxide to (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane represents a highly atom-economical transformation that converts both reactants quantitatively into cyclic carbonate products [27] [28] [29]. This reaction addresses environmental concerns regarding carbon dioxide emissions while simultaneously producing valuable chemical intermediates with applications in polymer synthesis, electrolytes, and fine chemical production [30] [31] [32].

Metal-Catalyzed Carbon Dioxide Fixation

Beta-diiminate zinc acetate catalysts demonstrate exceptional performance for the alternating copolymerization of limonene oxide with carbon dioxide [27] [28]. Under optimized conditions of 100 pounds per square inch carbon dioxide pressure and 25 degrees Celsius, these catalysts exhibit high selectivity for the trans isomer and produce regioregular polycarbonate with greater than 99 percent carbonate linkages [27] [28].

The molecular weight of the resulting polycarbonate correlates directly with the epoxide-to-zinc ratio, indicating controlled polymerization behavior [27] [28]. The copolymer exhibits narrow molecular weight distribution and contains a molecular weight value consistent with living polymerization characteristics [27] [28]. Recent scale-up studies have demonstrated the feasibility of producing both monomer and polymer in quantities exceeding one kilogram per batch, suggesting commercial viability [28].

Aluminum salen complexes, particularly bimetallic systems, represent another class of highly active catalysts for carbon dioxide fixation. These catalysts operate under remarkably mild conditions, including atmospheric pressure carbon dioxide and ambient temperature, making them uniquely suitable for energy-efficient processing.

The mechanism of aluminum salen-catalyzed carbonation involves three interconnected catalytic cycles. In the first cycle, tetrabutylammonium bromide acts as a nucleophile to activate the epoxide ring. The second cycle involves tributylamine, generated in situ from tetrabutylammonium bromide decomposition, which serves to activate carbon dioxide through carbamate salt formation. The third cycle involves the aluminum complex bringing together the activated epoxide and carbon dioxide species, enabling intramolecular bond formation.

Ionic Liquid Catalysis

Ionic liquids provide versatile catalytic systems for carbon dioxide incorporation, offering the advantages of low volatility, thermal stability, and tunable properties through structural modification [30] [31]. Tetrabutylammonium halides represent the most extensively studied ionic liquid catalysts, with chloride and bromide anions showing particularly high activity.

The mechanism of ionic liquid-catalyzed carbonation involves halide-assisted activation of the epoxide ring followed by carbon dioxide insertion [30]. The halide anion functions as a nucleophile, attacking the less hindered carbon of the epoxide to generate an alkoxide intermediate, which subsequently captures carbon dioxide to form the cyclic carbonate product [30] [31].

Optimization studies for limonene oxide carbonation using tetrabutylammonium chloride have revealed first-order dependencies with respect to limonene oxide, carbon dioxide, and catalyst concentrations. High yields of 86 percent limonene carbonate can be achieved at 140 degrees Celsius and 40 bar carbon dioxide pressure using 6 mole percent catalyst after 20 hours.

Supported ionic liquid phase catalysts represent an advancement that combines the benefits of ionic liquid catalysis with heterogeneous processing. Tetrabutylammonium chloride physisorbed on mesoporous silica demonstrates effectiveness in continuous flow carbonation processes, enabling constant product output over extended reaction periods.

Continuous Flow Carbon Dioxide Fixation

Continuous flow processes offer significant advantages for carbon dioxide fixation, including enhanced mass transfer, improved temperature control, and potential for process intensification. Biphasic systems composed of carbon dioxide mobile phases and stationary ionic liquid phases enable simultaneous reaction and product separation.

High-pressure phase behavior studies of binary mixtures containing carbon dioxide, limonene oxide, and limonene carbonate provide essential data for process optimization. These studies reveal the pressure and temperature conditions required for efficient reaction while maintaining phase separation for product recovery.

Supercritical carbon dioxide serves as both reagent and solvent in advanced continuous processes, eliminating the need for additional organic solvents. Various ammonium-based and imidazolium-based ionic liquids have been investigated as catalysts in supercritical systems, with tetrabutylammonium chloride showing optimal performance and selectivity.

Mechanistic Insights and Computational Studies

Density functional theory calculations provide detailed mechanistic insights into carbon dioxide fixation pathways. The general mechanism involves three key steps: epoxide ring opening, carbon dioxide insertion, and intramolecular cyclization [32]. Transition state calculations reveal that the ring-opening step typically represents the rate-determining process [32].

Advanced computational studies using strained ion pair catalysts demonstrate how interionic strain within catalyst systems enhances both electrophilicity of hydrogen bond donors and nucleophilicity of halide anions. Nuclear magnetic resonance titration spectra confirm hydrogen bonding between catalysts and epoxide substrates, supporting the proposed activation mechanisms.

Metal-organic framework catalysts represent an emerging class of systems for carbon dioxide fixation, offering high surface areas, tunable pore environments, and multiple active sites. Dynamic porous coordination polymers with local flexibility demonstrate exceptional performance, achieving turnover numbers up to 39,000 per metal cluster after 10 reaction cycles.

Cycloaddition and Radical-Mediated Functionalization

The double bond present in the isopropenyl substituent of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane provides opportunities for diverse cycloaddition reactions and radical-mediated functionalization strategies. These transformations enable the construction of complex polycyclic architectures while preserving or modifying the oxabicyclic core structure.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition represents a powerful strategy for five-membered ring construction through the reaction of 1,3-dipoles with dipolarophiles. The isopropenyl group in limonene oxide can function as a dipolarophile in these transformations, reacting with various 1,3-dipoles including azomethine ylides, nitrones, and carbonyl ylides.

The mechanism proceeds through a concerted, often asynchronous, symmetry-allowed pi4s plus pi2s process involving a six-electron aromatic transition state. While the uncatalyzed thermal transformation is generally sluggish and unselective, reactivity can be enhanced through Lewis acid catalysis or electronic tuning of the dipolarophile.

Azomethine ylides generated from various precursors demonstrate good to excellent stereoselectivity in cycloaddition reactions with the isopropenyl group. The facial selectivity depends on the steric environment provided by the oxabicyclic framework, with approach typically favored from the less hindered face.

Nitrone cycloadditions yield isoxazolidine products with defined stereochemistry determined by the approach direction of the nitrone relative to the bicyclic system. Recent developments in Lewis acid-catalyzed 1,3-dipolar cycloaddition using bicyclobutanes and nitrones provide precedent for similar reactivity patterns with oxabicyclic systems.

Photochemically Induced Cycloadditions

Photochemical activation enables unique cycloaddition pathways that are thermally inaccessible. Carbonyl ylides generated through photoinduced ring opening of epoxy systems undergo 1,3-dipolar cycloaddition with various dipolarophiles.

The photoinduced carbonyl ylides from alpha,beta-unsaturated gamma,delta-epoxy systems demonstrate regioselective cycloaddition with enol ethers, leading to 8-oxabicyclo[3.2.1]octane frameworks. This methodology provides access to complex bridged bicyclic systems with defined stereochemistry.

Wavelength-selective photolysis enables temporal control over cycloaddition reactions, allowing for sequential functionalization strategies. The compatibility with aqueous and physiological conditions positions these reactions as potential bioorthogonal transformations.

Radical-Mediated Functionalization Pathways

Radical-mediated ring opening of the epoxide functionality provides access to nucleophilic carbon radicals that undergo subsequent functionalization reactions [23] [24] [25]. Titanocene(III) chloride represents the most widely utilized catalyst for these transformations, facilitating homolytic carbon-oxygen bond cleavage under mild conditions [24] [25].

The regioselectivity of radical ring opening depends on the stability of the resulting carbon radical, with cleavage typically occurring to generate the more stable radical species [24] [25]. Recent studies using zirconocene catalysts demonstrate reversed regioselectivity compared to titanocene systems, attributed to the higher oxophilicity of zirconium relative to titanium [24].

Photoredox catalysis combined with zirconocene enables catalytic reductive ring opening of epoxides with complementary regioselectivity to conventional methods [24]. This approach tolerates various functional groups and extends to natural product-derived epoxides [24].

Advanced Radical Cyclization Strategies

Intramolecular radical cyclization reactions provide pathways to complex polycyclic structures starting from appropriately substituted epoxide precursors [25]. Titanocene(III)-mediated radical-induced cyclization enables the synthesis of bicyclic lactones with bridgehead functional groups [25].

The cyclization proceeds through radical-mediated reductive epoxide opening followed by intramolecular cyclization to form carbon-carbon bonds [25]. The use of silicon-containing substituents enables subsequent oxidative functionalization to introduce hydroxyl groups at bridgehead positions [25].

Amine radical cations generated through oxidative conditions demonstrate unique reactivity patterns involving carbon-carbon bond scission of epoxides [23]. This transformation proceeds through three-center, three-electron transition states and appears general for 1,1-disubstituted epoxides [23].

Catalytic Asymmetric Transformations

Asymmetric cycloaddition reactions provide access to enantiomerically enriched products when employing chiral catalysts or auxiliaries. The inherent chirality of the oxabicyclic framework can influence the stereochemical outcome of cycloaddition reactions through substrate-controlled selectivity.

Chiral Lewis acid catalysts enable enantioselective 1,3-dipolar cycloadditions with high levels of stereochemical control. Recent developments in asymmetric catalysis using scandium triflate and chiral N-oxide ligands demonstrate the feasibility of enantioselective transformations, though optimization of yield and selectivity remains challenging.

Physical Description

XLogP3

Density

UNII

Other CAS

4680-24-4